2-Bromo-7-methoxy-imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC13566767
Molecular Formula: C8H7BrN2O
Molecular Weight: 227.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrN2O |
|---|---|
| Molecular Weight | 227.06 g/mol |
| IUPAC Name | 2-bromo-7-methoxyimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C8H7BrN2O/c1-12-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,1H3 |
| Standard InChI Key | QJQLJYKTZDMVPA-UHFFFAOYSA-N |
| SMILES | COC1=CC2=NC(=CN2C=C1)Br |
| Canonical SMILES | COC1=CC2=NC(=CN2C=C1)Br |
Introduction
Structural and Chemical Characteristics of 2-Bromo-7-methoxy-imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core consists of a fused bicyclic system with a five-membered imidazole ring and a six-membered pyridine ring. In 2-bromo-7-methoxy-imidazo[1,2-a]pyridine, the bromine atom occupies position 2 of the imidazole ring, while the methoxy group is at position 7 of the pyridine ring (Figure 1). This substitution pattern influences electronic distribution, solubility, and reactivity.
Crystallographic Insights: Single-crystal X-ray diffraction studies of analogous imidazo[1,2-a]pyridines reveal planar geometries with intermolecular π-π stacking and hydrogen bonding dictating crystal packing . For example, derivatives with halogen substituents exhibit shortened halogen bonds (3.1–3.3 Å), enhancing stability .
Spectroscopic Properties:
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FTIR: N-H stretching (3300–3500 cm⁻¹), C-N imidazole vibrations (~1370 cm⁻¹), and aromatic C-H bending (~750 cm⁻¹) .
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NMR: Methoxy protons resonate at δ ≈ 3.9 ppm, while bromine’s electronegativity deshields adjacent protons, shifting aromatic signals upfield .
Synthetic Methodologies
Conventional Condensation Approaches
Imidazo[1,2-a]pyridines are typically synthesized via condensation of 2-aminopyridines with α-haloketones. For brominated derivatives, 2-bromoacetophenone derivatives serve as key intermediates.
Reaction Mechanism:
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Nucleophilic attack of 2-aminopyridine on the carbonyl carbon of 2-bromoacetophenone.
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Intramolecular cyclization with elimination of HBr, forming the imidazo[1,2-a]pyridine core .
Optimized Conditions:
Ultrasound-Assisted Synthesis
Ultrasound irradiation significantly enhances reaction efficiency by promoting cavitation, which accelerates mass transfer and reduces activation energy.
Case Study:
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Substrates: 2-Aminopyridine + 2-bromoacetophenone derivatives.
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Outcome: 15 derivatives synthesized in 54–95% yield (Table 1) .
Table 1: Ultrasound-Mediated Synthesis of Imidazo[1,2-a]pyridines
| Entry | R Group (2-Bromoacetophenone) | Product Yield (%) |
|---|---|---|
| 1 | Phenyl | 95 |
| 2 | 4-Methoxyphenyl | 90 |
| 3 | 3,4-Dichlorophenyl | 71 |
Functionalization and Derivative Synthesis
Selenylation Reactions
3-Selanylimidazo[1,2-a]pyridines are accessed via one-pot reactions with diorganyl diselenides under CuSO₄/KI catalysis.
Protocol:
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Step 1: Synthesize imidazo[1,2-a]pyridine via ultrasound.
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Step 2: Add diselenide (e.g., PhSeSePh) and irradiate (1–2 h) .
Mechanism:
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Iodine-mediated cleavage of diselenides generates electrophilic RSeI.
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Nucleophilic attack by imidazo[1,2-a]pyridine at position 3 forms C-Se bonds .
Industrial and Material Science Applications
Coordination Chemistry
Imidazo[1,2-a]pyridines serve as ligands for transition metals (e.g., Cu, Pd), enabling catalytic applications in cross-coupling reactions .
Optoelectronic Materials
Bromine’s heavy atom effect enhances spin-orbit coupling, making these compounds candidates for organic light-emitting diodes (OLEDs) .
Challenges and Future Directions
Synthetic Limitations
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Steric Hindrance: Bulky substituents (e.g., 2-OMe) reduce yields in selenylation .
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Sensitivity to Oxidants: Bromine’s susceptibility to displacement complicates functionalization .
Research Opportunities
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Targeted Drug Delivery: Conjugation with nanoparticles for enhanced bioavailability.
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Green Chemistry: Expanding ultrasound protocols to other halogenated derivatives.
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